molecular formula C10H19N3O3 B1302320 (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide CAS No. 1408002-81-2

(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

Cat. No.: B1302320
CAS No.: 1408002-81-2
M. Wt: 229.28 g/mol
InChI Key: HFMHEXPZANOFSL-ZETCQYMHSA-N
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Description

(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide (CAS 1408002-81-2) is a high-purity, chiral chemical building block essential for synthetic organic and medicinal chemistry research . With a molecular formula of C10H19N3O3 and a molecular weight of 229.28 g/mol, this compound serves as a versatile synthon for the construction of more complex molecules . The molecule features a protected (Boc) amine and a hydrazide functional group, the latter of which is highly useful for the preparation of various heterocycles or as a precursor to acid hydrazones. Its enantiomerically pure (S)-configuration makes it particularly valuable in the synthesis of chiral ligands, pharmaceuticals, and other biologically active target compounds where stereochemistry is critical. Similar pyrrolidine-based hydrazide derivatives are employed in sophisticated synthetic pathways, such as the preparation of key intermediates for beta-lactamase inhibitors, highlighting its potential in pharmaceutical development . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHEXPZANOFSL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132279
Record name 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408002-81-2
Record name 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408002-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Routes and Conditions

Boc Protection of Pyrrolidine-3-carboxylic Acid

  • The (S)-pyrrolidine-3-carboxylic acid is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • This step yields the (S)-1-Boc-pyrrolidine-3-carboxylic acid with high stereochemical integrity.

Conversion to Hydrazide

Two main approaches are reported for hydrazide formation:

Hydrazinolysis of Esters
  • The Boc-protected pyrrolidine-3-carboxylic acid is first converted to its ester derivative, commonly the ethyl ester, using ethyl iodide and potassium carbonate in an appropriate solvent.
  • The ester is then subjected to hydrazinolysis by treatment with hydrazine hydrate in methanol or other lower aliphatic alcohols.
  • Reaction conditions typically involve stirring at room temperature or mild heating for several hours.
  • This method yields the (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide in good to excellent yields (typically 65-91%) with high purity.
Direct Coupling Using Carbodiimide Chemistry
  • Alternatively, the carboxylic acid can be directly coupled with hydrazine or hydrazine derivatives using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt).
  • This reaction is often carried out in aqueous or mixed aqueous-organic solvents at ambient temperature.
  • The direct coupling avoids the need for ester intermediates and can be efficient for scale-up.

Purification and Isolation

  • After reaction completion, the mixture is typically worked up by aqueous extraction, followed by organic solvent washes.
  • The product is isolated by evaporation of solvents and may be further purified by recrystallization or silica gel chromatography.
  • Drying under vacuum at moderate temperatures (e.g., 35°C) yields the hydrazide as a white solid.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, triethylamine, THF/DCM, RT >90 High stereochemical retention
Esterification Ethyl iodide, K2CO3, solvent (e.g., THF) 80-90 Prepares ethyl ester intermediate
Hydrazinolysis Hydrazine hydrate, methanol, RT to reflux 65-91 Continuous flow methods reported
Direct Coupling (EDC/HOBt) EDC·HCl, HOBt, aqueous solvent, RT 70-85 Avoids ester intermediate
Purification Extraction, chromatography, vacuum drying - White solid product, high purity

Advanced Methodologies and Continuous Flow Synthesis

Recent research has demonstrated the use of continuous flow chemistry for the synthesis of acid hydrazides, including derivatives similar to this compound. Key findings include:

This approach involves telescoping esterification and hydrazinolysis steps in a continuous flow setup, minimizing precipitation issues by optimizing mixer design (e.g., Y-mixer junctions) and reaction parameters.

Summary of Key Research Findings

  • The Boc protection step is critical for maintaining amine integrity during hydrazide formation.
  • Hydrazinolysis of esters is a robust and widely used method for hydrazide synthesis.
  • Direct coupling methods using carbodiimide chemistry offer an alternative route with fewer steps.
  • Continuous flow synthesis represents a modern, scalable, and efficient approach for industrial production.
  • Purification typically yields a white solid hydrazide with high stereochemical purity and chemical integrity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activities.

Key Applications:

  • Antibacterial Agents : Research indicates that derivatives of pyrrolidine-based compounds exhibit antibacterial properties. For instance, they can be utilized in developing inhibitors targeting multidrug-resistant bacteria, such as Acinetobacter baumannii, through the formation of stable acyl complexes with β-lactamases .
  • Antitumor Activity : The compound has been evaluated for its potential antitumor properties. Studies have shown that hydrazide derivatives can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Synthesis of Bioactive Compounds

The compound is integral to synthetic pathways leading to complex molecules with biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate.

Synthesis Examples:

  • Curtius Rearrangement : The compound can act as a precursor in Curtius rearrangements, leading to the formation of isocyanates that can be further transformed into valuable scaffolds for drug discovery .
  • Hybrid Molecule Development : Recent studies have explored the hybridization of this compound with other pharmacophores to create novel compounds with improved efficacy and selectivity against specific targets .

Therapeutic Uses

The therapeutic potential of this compound extends to various medical conditions:

Potential Therapeutic Applications:

  • Cardiovascular Diseases : Compounds derived from this hydrazide are being investigated for their ability to inhibit zinc hydrolase activity, which is implicated in several cardiovascular diseases such as myocardial ischemia and hypertension .
  • Cancer Treatment : The compound's derivatives are being studied for their role in cancer treatment due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

StudyApplicationFindings
AntibacterialDemonstrated potent activity against multidrug-resistant bacteria through β-lactamase inhibition.
AntitumorShowed cytotoxic effects on multiple cancer cell lines, indicating potential as a chemotherapeutic agent.
Synthetic PathwayUtilized in Curtius rearrangements to synthesize biologically active isocyanates.

Mechanism of Action

The mechanism of action of (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is largely dependent on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalytic activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, allowing for selective interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Hydrazide Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide and analogous hydrazide compounds:

Compound Core Structure Protecting Group Key Reactivity Applications References
This compound Pyrrolidine ring Boc Heterocycle synthesis (oxadiazoles, pyrazoles), coordination chemistry Medicinal chemistry, polymer additives
6-BOC-hydrazinopyridine-3-carboxylic acid Pyridine ring Boc Amide coupling, peptide synthesis Enzyme inhibitor precursors
Nicotinic acid hydrazide Pyridine ring None Hydrazone formation, antimicrobial activity Antimicrobial agents, chelators
Benzoylhydrazide derivatives Benzene ring None Polymer crystallization promoters Biodegradable plastics (e.g., PLLA)
Isonicotinic acid hydrazide Pyridine ring None Antimycobacterial activity Tuberculosis treatment

Key Research Findings

  • Pharmacological Limitations : Hydrazides often exhibit reduced enzyme inhibition compared to hydroxamic acids due to weaker zinc-binding affinity in metalloenzyme targets .
  • Structural Advantages : The pyrrolidine ring in This compound confers conformational rigidity, enhancing selectivity in drug design .
  • Industrial Relevance : Hydrazides like benzoylhydrazide improve the crystallization kinetics of biodegradable polymers, critical for manufacturing efficiency .

Biological Activity

(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is a compound of significant interest in medicinal chemistry, primarily due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and applications in drug discovery.

Structural Overview

The compound features a pyrrolidine ring , a Boc (tert-butyloxycarbonyl) protecting group, and a hydrazide functional group . The Boc group is known for its role in protecting amino groups during peptide synthesis, allowing for selective reactions and further functionalization. The hydrazide moiety enhances the compound's reactivity and potential for forming peptide bonds with other amino acids, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Pyrrolidine Ring : This step can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Boc Group : The Boc group is introduced to protect the amine functionality.
  • Hydrazide Formation : This is done by reacting the carboxylic acid with hydrazine derivatives.

These synthetic pathways can be optimized based on available starting materials and desired yields.

Biological Activity Predictions

Recent computational studies have suggested that this compound may exhibit various pharmacological effects, particularly in the realms of anti-inflammatory and anticancer therapies. The compound’s structure allows it to interact with specific enzymes or receptors, potentially enhancing its therapeutic profile.

The biological activity of this compound is hypothesized to involve interactions with several molecular targets:

  • Enzymatic Inhibition : The hydrazide functionality may interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.
  • Receptor Interaction : It may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the pyrrolidine structure have shown enhanced activity compared to their analogs without such features .
  • Anticancer Potential : In vitro studies have demonstrated that certain derivatives can inhibit cancer cell growth by inducing apoptosis. The incorporation of the hydrazide moiety has been linked to increased cytotoxicity against various cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
1-Boc-pyrrolidine-3-carboxylic acidSimilar pyrrolidine structureLacks hydrazide functionality
2-PyrrolidinoneLactam structureDifferent reactivity profile due to cyclic amide
Hydrazine derivativesContains hydrazine moietyVarying biological activities based on substituents

This compound stands out due to its combination of the Boc protecting group and hydrazide functionality, which may enhance its stability and reactivity compared to similar compounds.

Applications in Drug Discovery

The compound is being explored for its potential in developing novel therapeutic agents. Its unique structural characteristics allow for diverse synthetic pathways that can lead to new drug candidates targeting various diseases, particularly in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide, and what key reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves Boc-protection of the pyrrolidine ring, followed by hydrazide formation. Key steps include:

  • Boc Protection : Reacting (S)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water) using DMAP as a catalyst .
  • Hydrazide Formation : Converting the Boc-protected carboxylic acid to the hydrazide via activation with EDCI/HOBt, followed by reaction with hydrazine hydrate. Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane gradient).
  • Critical Parameters : pH control during Boc protection (pH 8–9), stoichiometric excess of hydrazine (1.5–2 eq), and inert atmosphere to prevent side reactions .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., chiral center at C3) and Boc-group integrity. Key signals: Boc tert-butyl protons (~1.4 ppm), hydrazide NH₂ (~6–7 ppm) .
  • HPLC : Reverse-phase C18 column with UV detection (210–254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water with 0.1% TFA.
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺) and rule out byproducts .

Q. How is this compound utilized as a precursor in heterocyclic chemistry for drug discovery?

  • Methodological Answer : The hydrazide moiety enables condensation with carbonyl groups to form hydrazones, pyrazoles, or triazoles. Examples include:

  • Schiff Base Formation : React with aldehydes/ketones under acidic conditions (e.g., glacial acetic acid, reflux) to generate hydrazones for antimicrobial screening .
  • Cyclization : Use Vilsmeier-Haack conditions or microwave-assisted synthesis to create fused pyrrolidine-heterocycle scaffolds, enhancing bioactivity (e.g., MAO-B inhibitors) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives to enhance MAO-B inhibitory activity?

  • Methodological Answer :

  • Derivative Design : Introduce electron-withdrawing groups (e.g., halogens) or aromatic substituents on the hydrazide moiety, as seen in ferulic acid hydrazide derivatives, to improve binding to MAO-B’s hydrophobic pocket .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with MAO-B (PDB ID: 2V5Z). Prioritize derivatives with calculated ΔG < −8 kcal/mol.
  • Screening : Evaluate inhibitory activity via fluorometric assays using kynuramine as a substrate. IC₅₀ values < 10 µM indicate high potency .

Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar hydrazide derivatives?

  • Methodological Answer :

  • Assay Validation : Standardize MIC testing against S. aureus and E. coli (CLSI guidelines), including positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Membrane Permeability Studies : Use SYTOX Green uptake assays to differentiate bactericidal effects from membrane disruption artifacts.
  • Metabolomic Profiling : LC-MS-based metabolomics to identify off-target effects (e.g., disruption of bacterial folate synthesis) that may explain inconsistent results .

Q. How can computational methods guide the design of hydrazide derivatives with improved blood-brain barrier (BBB) penetration for neurodegenerative disease applications?

  • Methodological Answer :

  • BBB Prediction : Use SwissADME or BOILED-Egg models to prioritize derivatives with logP 2–3, TPSA < 90 Ų, and ≤5 H-bond donors.
  • MD Simulations : Perform 100-ns simulations in a POPC bilayer to assess passive diffusion. Favorable candidates show stable insertion into the lipid bilayer (RMSD < 0.3 nm).
  • In Vitro Validation : Parallel artificial membrane permeability assay (PAMPA-BBB) to confirm predicted BBB penetration .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in the final hydrazide formation step?

  • Methodological Answer :

  • Activation Efficiency : Replace EDCI with DCC/HOBt for higher coupling efficiency. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
  • Side Reactions : Add molecular sieves (3Å) to absorb excess hydrazine and minimize over-reaction.
  • Workup Optimization : Quench with 1M HCl to protonate unreacted hydrazine, followed by extraction with DCM to isolate the product .

Q. What experimental controls are critical when evaluating cytotoxicity of hydrazide derivatives in cell-based assays?

  • Methodological Answer :

  • Viability Controls : Include untreated cells (negative control) and cells treated with 1% Triton X-100 (positive control for 100% death).
  • Solvent Controls : Match DMSO concentrations in test wells to exclude solvent-induced toxicity.
  • Proliferation Check : Perform PrestoBlue assays at 24/48/72 h to distinguish cytostatic vs. cytotoxic effects .

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